molecular formula C13H18N2O3 B11932513 Cyp4Z1-IN-1

Cyp4Z1-IN-1

Cat. No.: B11932513
M. Wt: 250.29 g/mol
InChI Key: HJEKWTVRPSQJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp4Z1-IN-1 is a potent inhibitor of the enzyme cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1). This enzyme is part of the cytochrome P450 superfamily, which is involved in the metabolism of various substances, including drugs, fatty acids, and steroids. CYP4Z1 has been identified as being overexpressed in certain types of cancer, particularly breast cancer, making it a target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyp4Z1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Cyp4Z1-IN-1 primarily undergoes oxidation reactions catalyzed by the CYP4Z1 enzyme. These reactions involve the hydroxylation of fatty acids, leading to the formation of hydroxy fatty acids and epoxides .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyp4Z1-IN-1 exerts its effects by binding to the active site of the CYP4Z1 enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the enzyme from metabolizing its substrates, such as fatty acids, which can lead to a reduction in the production of bioactive lipids like 20-hydroxyeicosatetraenoic acid (20-HETE). The reduction in 20-HETE levels is associated with decreased tumor growth and angiogenesis in cancer cells .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-[4-[(hydroxyamino)methylideneamino]phenyl]butanoate

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(16)5-3-4-11-6-8-12(9-7-11)14-10-15-17/h6-10,17H,2-5H2,1H3,(H,14,15)

InChI Key

HJEKWTVRPSQJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N=CNO

Origin of Product

United States

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